molecular formula C12H9N3O6 B14655049 2,3-Dimethyl-1,4,5-trinitronaphthalene CAS No. 50558-69-5

2,3-Dimethyl-1,4,5-trinitronaphthalene

Cat. No.: B14655049
CAS No.: 50558-69-5
M. Wt: 291.22 g/mol
InChI Key: ASMZXKTXGKNPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-1,4,5-trinitronaphthalene is an organic compound belonging to the class of nitroaromatic compounds It is characterized by the presence of three nitro groups (-NO2) attached to a naphthalene ring, along with two methyl groups (-CH3) at the 2nd and 3rd positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-1,4,5-trinitronaphthalene typically involves the nitration of 2,3-dimethylnaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of the acids, need to be carefully controlled to achieve the desired product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the highly reactive nature of the nitration process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1,4,5-trinitronaphthalene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride in hydrochloric acid.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: The reduction of nitro groups results in the formation of 2,3-dimethyl-1,4,5-triaminonaphthalene.

    Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.

Scientific Research Applications

2,3-Dimethyl-1,4,5-trinitronaphthalene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studies on its biological activity and potential use as a biochemical probe.

    Medicine: Research into its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1,4,5-trinitronaphthalene involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved include electron transfer processes and the formation of reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dimethyl-2,4,8-trinitronaphthalene
  • 2,3-Dimethyl-1,4,5-trinitrobenzene
  • 2,3-Dimethyl-1,4,5-trinitrotoluene

Uniqueness

2,3-Dimethyl-1,4,5-trinitronaphthalene is unique due to the specific positioning of its nitro and methyl groups, which influence its chemical reactivity and physical properties

Properties

CAS No.

50558-69-5

Molecular Formula

C12H9N3O6

Molecular Weight

291.22 g/mol

IUPAC Name

2,3-dimethyl-1,4,5-trinitronaphthalene

InChI

InChI=1S/C12H9N3O6/c1-6-7(2)12(15(20)21)10-8(11(6)14(18)19)4-3-5-9(10)13(16)17/h3-5H,1-2H3

InChI Key

ASMZXKTXGKNPQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=C1[N+](=O)[O-])C=CC=C2[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.